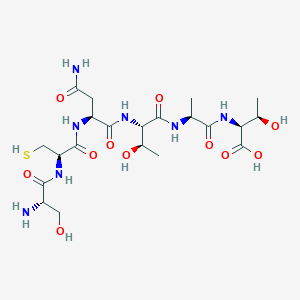
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields. Each amino acid in this sequence contributes to the overall properties and functions of the peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue may form disulfide bonds, influencing the peptide’s conformation and function. Pathways involved include signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- L-Threonine, L-threonyl-L-cysteinyl-L-threonyl-L-α-aspartyl-L-seryl-L-threonyl-L-asparaginyl-L-cysteinyl-L-tyrosyl-L-lysyl-L-alanyl-
- L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl-
Uniqueness
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, adding stability and functionality to the peptide.
Propiedades
Número CAS |
401844-67-5 |
|---|---|
Fórmula molecular |
C21H37N7O11S |
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N7O11S/c1-7(16(33)28-15(9(3)31)21(38)39)24-20(37)14(8(2)30)27-18(35)11(4-13(23)32)25-19(36)12(6-40)26-17(34)10(22)5-29/h7-12,14-15,29-31,40H,4-6,22H2,1-3H3,(H2,23,32)(H,24,37)(H,25,36)(H,26,34)(H,27,35)(H,28,33)(H,38,39)/t7-,8+,9+,10-,11-,12-,14-,15-/m0/s1 |
Clave InChI |
JNBNGSCLHZJYSI-MXQDFNKNSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
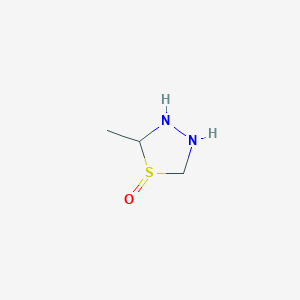
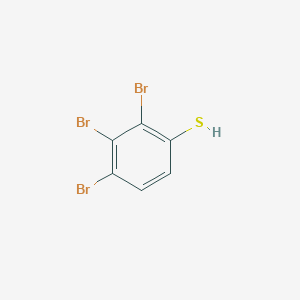
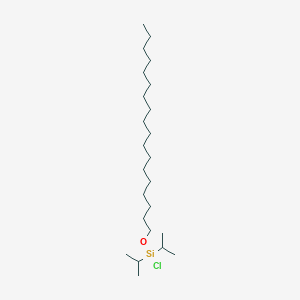
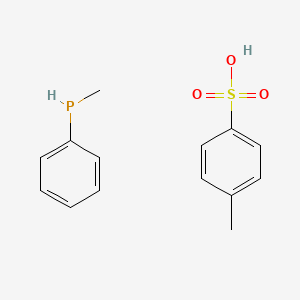
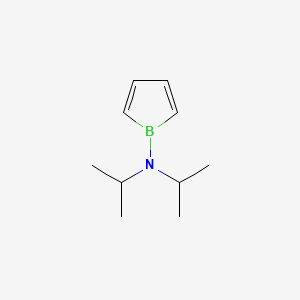
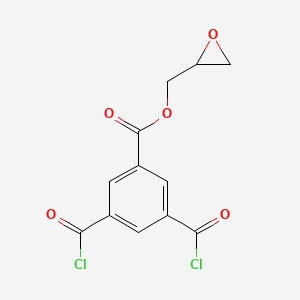
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
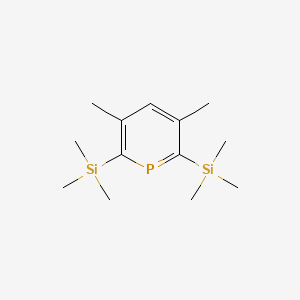
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
